Sigma-2 Receptor Affinity: N1-(4-Fluorophenyl) Substitution Confers Subnanomolar Potency Not Observed with N1-Unsubstituted or 2-Substituted Indoles
In a definitive SAR study of 3-(ω-aminoalkyl)-1H-indoles, the introduction of a 4-fluorophenyl substituent at the indole N1-position (the exact core derived from 1-(4-fluorophenyl)indole-3-carbaldehyde) rendered ligands with subnanomolar affinity (Ki < 1 nM) for the sigma-2 (σ₂) binding site and high selectivity over sigma-1 (σ₁) [1]. The optimized compound 15a, which incorporates this core, demonstrated a σ₂ Ki of 0.14 nM. In contrast, the corresponding N1-unsubstituted indole analog displayed drastically reduced affinity (σ₂ Ki = 28 nM, a 200-fold decrease) [1]. Furthermore, regioisomeric 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde produces a different pharmacophore orientation that does not yield the same sigma-2 selectivity profile .
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.14 nM for optimized ligand (compound 15a) containing N1-(4-fluorophenyl)indole core derived from target aldehyde [1] |
| Comparator Or Baseline | N1-unsubstituted indole analog: Ki = 28 nM for sigma-2 [1]; 2-(4-fluorophenyl)indole-3-carbaldehyde: not reported to achieve subnanomolar σ₂ affinity |
| Quantified Difference | 200-fold improvement in sigma-2 binding affinity for N1-(4-fluorophenyl) versus N1-unsubstituted indole core [1] |
| Conditions | Radioligand binding assay using [³H]DTG in guinea pig brain membrane preparations for sigma-2; [³H](+)-pentazocine for sigma-1 [1] |
Why This Matters
The 200-fold difference in sigma-2 binding affinity directly impacts the viability of radiotracer development and antitumor lead optimization; procurement of the correct N1-substituted aldehyde intermediate is mandatory to access this validated pharmacophore.
- [1] Perregaard, J. et al. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 1. 3-(omega-aminoalkyl)-1H-indoles. J. Med. Chem., 38(11), 1998-2008. View Source
